molecular formula C14H9BrClN3O4 B5743261 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate

Cat. No.: B5743261
M. Wt: 398.59 g/mol
InChI Key: TUORPRJLOMHYSY-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate is a complex organic compound that features a combination of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate typically involves a multi-step process:

    Formation of the Amino-(3-bromophenyl)methylidene Intermediate: This step involves the reaction of 3-bromobenzaldehyde with an amine under acidic or basic conditions to form the Schiff base.

    Coupling with 4-chloro-2-nitrobenzoic Acid: The intermediate is then reacted with 4-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction of Nitro Group: Formation of 4-chloro-2-aminobenzoate derivatives.

    Substitution of Bromine: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino-(3-chlorophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate
  • [(Z)-[amino-(3-fluorophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate

Uniqueness

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its chlorinated or fluorinated analogs.

Properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3O4/c15-9-3-1-2-8(6-9)13(17)18-23-14(20)11-5-4-10(16)7-12(11)19(21)22/h1-7H,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUORPRJLOMHYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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